molecular formula C6H9F5O4S B13558189 2,2-Difluoro-4-methoxybutyltrifluoromethanesulfonate

2,2-Difluoro-4-methoxybutyltrifluoromethanesulfonate

Cat. No.: B13558189
M. Wt: 272.19 g/mol
InChI Key: JTFFVBSMSNTDSH-UHFFFAOYSA-N
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Description

2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct chemical properties. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-methoxybutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with an amine would yield a corresponding amine derivative.

Scientific Research Applications

2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The difluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoroethyl trifluoromethanesulfonate
  • 2,2,2-trifluoroethyl trifluoromethanesulfonate
  • Difluoromethyl triflate

Uniqueness

2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and methoxy groups, which provide distinct electronic and steric effects. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H9F5O4S

Molecular Weight

272.19 g/mol

IUPAC Name

(2,2-difluoro-4-methoxybutyl) trifluoromethanesulfonate

InChI

InChI=1S/C6H9F5O4S/c1-14-3-2-5(7,8)4-15-16(12,13)6(9,10)11/h2-4H2,1H3

InChI Key

JTFFVBSMSNTDSH-UHFFFAOYSA-N

Canonical SMILES

COCCC(COS(=O)(=O)C(F)(F)F)(F)F

Origin of Product

United States

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